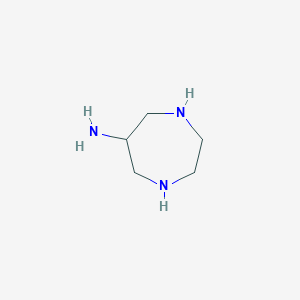

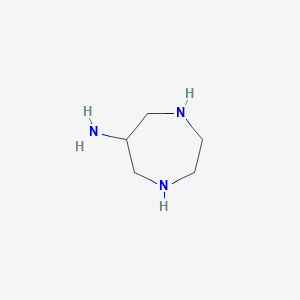

1,4-Diazepan-6-amine

説明

The exact mass of the compound 1,4-Diazepan-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diazepan-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazepan-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,4-diazepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBVQBYYWQSUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653031 | |

| Record name | 1,4-Diazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902798-16-7 | |

| Record name | 1,4-Diazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Diazepan-6-amine

Abstract

1,4-Diazepan-6-amine is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of a multitude of pharmacologically active agents. Its unique seven-membered ring structure, containing two nitrogen atoms, imparts favorable physicochemical properties and conformational flexibility, making it an attractive building block in drug discovery. This guide provides a comprehensive overview of the principal synthetic strategies for 1,4-diazepan-6-amine and its derivatives, with a focus on the underlying chemical principles, practical experimental considerations, and the logic behind methodological choices. We will delve into established routes, such as those originating from amino acids, and explore modern catalytic approaches, offering researchers and drug development professionals a robust resource for the synthesis of this important molecular entity.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of 1,4-diazepane have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The presence of two nitrogen atoms within the seven-membered ring allows for versatile functionalization and modulation of pharmacokinetic and pharmacodynamic profiles. 1,4-Diazepan-6-amine, in particular, serves as a key intermediate for the synthesis of complex molecules, including potent receptor antagonists and chelating agents for radiopharmaceuticals.[3][4]

Strategic Approaches to the Synthesis of 1,4-Diazepan-6-amine

The construction of the 1,4-diazepane ring presents unique synthetic challenges due to the entropic penalty associated with forming a seven-membered ring. Several strategies have been developed to overcome these hurdles, each with its own set of advantages and limitations.

Synthesis Starting from Amino Acids: A Chiral Pool Approach

A common and effective strategy for the synthesis of chiral 1,4-diazepan-6-amine derivatives utilizes readily available amino acids as starting materials. This approach leverages the inherent chirality of the amino acid to produce enantiomerically pure products, which is often crucial for pharmacological activity.

A representative synthesis starting from L-serine methyl ester illustrates this strategy.[4] The process involves the protection of the amino and carboxyl groups, followed by the activation of the hydroxyl group for subsequent nucleophilic substitution to build the diazepine ring.

Experimental Protocol: Synthesis of (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine from N-Ts-L-serine methyl ester [4]

This multi-step synthesis highlights the use of protecting groups and a key aziridine intermediate.

-

Protection of L-serine: L-serine methyl ester is first protected with a tosyl (Ts) group on the nitrogen atom.

-

Formation of the Aziridine Ring: The hydroxyl group is then converted to a good leaving group (e.g., mesylate or tosylate), which facilitates an intramolecular nucleophilic substitution by the protected amine to form an N-Ts-aziridine intermediate. This step is critical as it sets up the stereochemistry of the final product.

-

Ring Opening of the Aziridine: The key intermediate, N-Ts-aziridine, is then reacted with ethylamine (EtNH₂). The amine attacks the less sterically hindered carbon of the aziridine ring, leading to its opening and the introduction of one of the nitrogen atoms of the future diazepine ring.

-

Cyclization: The resulting intermediate undergoes a series of transformations, including reduction of the ester and subsequent intramolecular cyclization to form the 1,4-diazepane ring.

-

Reduction and Deprotection: A final reduction step, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), reduces the amide functionalities within the ring and removes the tosyl protecting group to yield the desired optically active amine.[4]

This route provides excellent control over stereochemistry and results in high enantiomeric purity (>99.5% ee).[4]

Diagram: Synthesis of (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine

Caption: Synthetic pathway from L-serine.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and amines.[5][6] In the context of 1,4-diazepan-6-amine synthesis, this reaction can be employed for both the initial construction of the ring and for the subsequent functionalization of the amine groups.

A "one-pot" direct reductive amination approach streamlines the synthesis by combining the condensation of a carbonyl compound with an amine and the subsequent reduction of the imine intermediate in a single reaction vessel.[6]

Key Principles of Reductive Amination:

-

Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl group, leading to the formation of a hemiaminal intermediate. This is followed by dehydration to form an imine or enamine. This step is often catalyzed by mild acid.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent.

Choice of Reducing Agent:

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound.

| Reducing Agent | Characteristics |

| Sodium borohydride (NaBH₄) | A common and inexpensive reducing agent. Can also reduce aldehydes and ketones, so the imine formation must be complete before its addition.[5] |

| Sodium cyanoborohydride (NaBH₃CN) | A milder reducing agent that is selective for the reduction of imines over carbonyls, allowing for a one-pot procedure.[5] |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reducing agent, often used as a less toxic alternative to NaBH₃CN.[5] |

Experimental Protocol: General Procedure for Reductive Amination [3]

-

Reaction Setup: To a solution of the starting amine (e.g., a precursor to the diazepine ring) in a suitable solvent (e.g., methanol, acetonitrile), the carbonyl compound (aldehyde or ketone) is added.[3][7]

-

Imine Formation: The mixture is stirred, often at room temperature, to allow for the formation of the imine intermediate. Mild acidic conditions can be employed to facilitate this step.

-

Reduction: The reducing agent (e.g., NaBH₄ or NaBH₃CN) is added portion-wise to the reaction mixture.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by techniques such as column chromatography or crystallization.[3]

Diagram: Reductive Amination Mechanism

Caption: Key steps in reductive amination.

Modern Catalytic Approaches: Hydrogen Borrowing

Recent advancements in organometallic catalysis have led to the development of more sustainable and atom-economical synthetic methods. "Hydrogen borrowing" or "hydrogen transfer" catalysis is a prime example of such an approach.[8][9] This methodology allows for the coupling of alcohols and amines to form C-N bonds, with water being the only byproduct.

A ruthenium(II) catalyst ligated with a (pyridyl)phosphine ligand has been shown to be effective in the coupling of diols and diamines to furnish piperazines and diazepanes.[8] This method is particularly attractive as it avoids the use of pre-activated starting materials and harsh reagents.

Mechanism of Hydrogen Borrowing:

-

Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to an aldehyde in situ.

-

Condensation: The newly formed aldehyde then reacts with the amine to form an imine.

-

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst for the next cycle.

This catalytic cycle offers an elegant and environmentally friendly route to 1,4-diazepanes.[8]

Purification and Characterization

The purification of 1,4-diazepan-6-amine and its derivatives can be challenging due to their polar nature and the presence of multiple basic nitrogen atoms.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

-

Column Chromatography: Silica gel chromatography is commonly used, often with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent streaking and improve separation.

-

Extraction: Acid-base extraction can be employed to separate the basic amine product from non-basic impurities.

The purified compounds are typically characterized by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of 1,4-diazepan-6-amine and its analogs is a dynamic field of research, driven by the continued importance of this scaffold in drug discovery. While traditional methods based on amino acid precursors and reductive amination remain valuable and widely practiced, modern catalytic approaches like hydrogen borrowing offer more sustainable and efficient alternatives. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of the synthesis, the required stereochemistry, and the availability of starting materials. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving a successful synthesis.

References

-

Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

-

Hirokawa, Y., et al. (2002). Process Development of the Synthetic Route to (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine. Organic Process Research & Development, 6(4), 450-455. [Link]

-

Ugi, I., et al. (2011). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 13(5), 453-463. [Link]

-

Li, J., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5092. [Link]

-

Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754-1759. [Link]

-

ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. (2016). ChemInform, 47(34). [Link]

-

Hegetschweiler, K., et al. (2006). The Coordination Chemistry of 1,4-Diazepan-6-amine. European Journal of Inorganic Chemistry, 2006(2), 314-328. [Link]

-

Ali, A., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(4), 856. [Link]

-

GPAT Discussion Center. (2019, May 13). SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. [Link]

-

Sharma, S., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 784-803. [Link]

-

The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines. [Link]

-

Kos, T., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 27(19), 6524. [Link]

-

Sharma, S., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 784-803. [Link]

-

SlidePlayer. Synthesis of Amino Acid-Derived 1,4-Diamine. [Link]

-

Wolfe, J. P., et al. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 13(16), 4374-4377. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Dömling, A., et al. (2013). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Beilstein Journal of Organic Chemistry, 9, 1361-1368. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

-

Gellis, A., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(11), 1269. [Link]

-

Adamo, A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 896319. [Link]

-

Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

- Google Patents.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

A Senior Scientist’s Guide to the Spectroscopic Elucidation of 1,4-Diazepan-6-amine

Executive Summary

This technical guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of 1,4-Diazepan-6-amine (C₅H₁₃N₃, Mol. Wt.: 115.18 g/mol ).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal reasoning behind experimental choices in Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the complete structural characterization of this versatile heterocyclic compound, which serves as a valuable building block and chelating agent in medicinal chemistry.[3]

Introduction to 1,4-Diazepan-6-amine: Structure and Analytical Strategy

1,4-Diazepan-6-amine is a saturated heterocyclic compound featuring a seven-membered diazepane ring with a primary amine substituent at the 6-position. The structure contains three nitrogen atoms—one primary and two secondary amines—which define its chemical properties and spectroscopic behavior. A robust analytical strategy for its characterization does not rely on a single technique but rather on the synergistic triangulation of data from multiple spectroscopic methods. Mass spectrometry provides the definitive molecular weight and fragmentation clues, infrared spectroscopy confirms the presence of key functional groups (N-H bonds), and NMR spectroscopy maps the precise atomic connectivity and stereochemical environment.

Caption: Molecular Structure of 1,4-Diazepan-6-amine.

This guide will detail the application of these core techniques, providing both the "how" and the "why" to ensure a self-validating and scientifically rigorous characterization.

The Integrated Spectroscopic Workflow

Caption: Integrated workflow for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale for Analysis

FTIR spectroscopy is the frontline technique for rapid functional group identification. For 1,4-Diazepan-6-amine, its utility lies in the definitive detection of the N-H bonds characteristic of its primary and secondary amine groups. The presence, number, and position of N-H stretching and bending vibrations provide immediate, compelling evidence for the proposed structure.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.

-

Sample Application: Place a small drop of neat liquid 1,4-Diazepan-6-amine directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Spectral Interpretation and Expected Data

The spectrum is expected to be rich in the N-H region. Unlike a simple primary or secondary amine, this molecule contains both.

-

N-H Stretching: The primary amine (-NH₂) will exhibit two distinct stretching bands: an asymmetric stretch and a symmetric stretch, typically appearing between 3500-3300 cm⁻¹.[5][6] The two secondary amine groups (-NH-) are chemically equivalent and should produce a single, weaker N-H stretching band around 3350-3310 cm⁻¹.[7] The combination will result in a complex, broad absorption pattern in this region.

-

N-H Bending: A key confirmatory peak for the primary amine is the "scissoring" vibration, which appears in the 1650-1580 cm⁻¹ range.[5][7] Additionally, a broad N-H "wagging" band from both primary and secondary amines is expected in the 910-665 cm⁻¹ region.[7]

-

C-N Stretching: Aliphatic C-N stretching vibrations will produce medium to weak bands in the fingerprint region, between 1250-1020 cm⁻¹.[7]

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric) | Primary Amine | 3380 - 3350 | Medium-Strong |

| N-H Stretch (Symmetric) | Primary Amine | 3310 - 3280 | Medium-Strong |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak-Medium |

| N-H Bend (Scissor) | Primary Amine | 1650 - 1580 | Medium |

| C-H Stretch | Aliphatic | 3000 - 2850 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |

| N-H Wag | Primary/Secondary | 910 - 665 | Broad, Medium |

Mass Spectrometry (MS)

Rationale for Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. The Nitrogen Rule is particularly relevant here: a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd-numbered mass-to-charge ratio (m/z).[8][9] With three nitrogen atoms, 1,4-Diazepan-6-amine (C₅H₁₃N₃) is expected to have a molecular ion peak at an odd m/z value, providing a rapid check of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Add a trace amount of formic acid to promote protonation and the formation of the [M+H]⁺ ion.

-

Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap). Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Data Interpretation and Fragmentation Analysis

-

Molecular Ion: The molecular weight of C₅H₁₃N₃ is 115.18. The primary ion observed in ESI-MS will be the protonated molecule, [M+H]⁺, at m/z 116.12 . The base peak in an Electron Ionization (EI) spectrum would be the molecular ion [M]⁺˙ at m/z 115 .

-

Fragmentation: Amines characteristically fragment via alpha-cleavage , where the bond between the α- and β-carbons relative to the nitrogen is broken.[8][10] For cyclic amines, this often leads to ring-opening. A plausible fragmentation pathway for 1,4-Diazepan-6-amine involves the cleavage of the C5-C6 bond, which is alpha to the N4 nitrogen. This generates a stable, resonance-delocalized radical cation.

Caption: Key fragmentation pathways for 1,4-Diazepan-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Structural Elucidation

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. For a cyclic system like this, NMR is critical for confirming the ring structure and the position of the amine substituent.

Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Diazepan-6-amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). D₂O is particularly useful as it will cause the N-H proton signals to disappear via deuterium exchange, simplifying the spectrum.[4]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) locked on the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required.

¹H NMR: Spectral Interpretation and Predictions

The molecule possesses a plane of symmetry, simplifying the spectrum. Protons on C2/C7 and C3/C5 are chemically equivalent.

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH (x3) | 1.0 - 4.0 | Broad singlet | 3H | Position is highly variable; disappears upon D₂O shake. |

| C2-H ₂, C7-H ₂ | 2.6 - 2.9 | Multiplet | 4H | Protons are adjacent to N1. |

| C3-H ₂, C5-H ₂ | 2.8 - 3.1 | Multiplet | 4H | Protons are adjacent to N4. |

| C6-H | ~3.2 | Multiplet | 1H | Shifted downfield due to proximity to three N atoms. |

¹³C NMR: Spectral Interpretation and Predictions

Symmetry dictates that only three distinct carbon signals are expected for the diazepane ring.

| Carbon(s) | Predicted Shift (δ, ppm) | Notes |

| C2, C7 | 45 - 55 | Carbons adjacent to N1. |

| C3, C5 | 45 - 55 | Carbons adjacent to N4. May overlap with C2/C7 signal. |

| C6 | 50 - 60 | Carbon bearing the primary amine group. |

Data Synthesis and Structural Confirmation

The conclusive identification of 1,4-Diazepan-6-amine is achieved when all spectroscopic data converge on a single, unambiguous structure.

-

FTIR confirms the presence of primary and secondary amine N-H bonds.

-

MS confirms the molecular weight of 115 g/mol (via [M]⁺˙) and the elemental formula C₅H₁₃N₃ (via HRMS), consistent with the Nitrogen Rule.

-

NMR confirms the carbon-hydrogen framework: ¹³C NMR shows 3 distinct carbon environments, and ¹H NMR shows the correct number of protons in their expected chemical shift regions and with plausible coupling patterns, confirming the symmetric diazepane ring structure.

This integrated, causality-driven approach provides a self-validating system for characterization, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

- University of Calgary. (n.d.). Amine infrared spectra. Chemistry LibreTexts.

- National Center for Biotechnology Information. (n.d.). 1,4-Diazepan-6-amine. PubChem.

- University of California, Davis. (n.d.). IR: amines. Chemistry LibreTexts.

- Illinois State University. (2015). Infrared Spectroscopy.

- Kühnel, E., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Scientific Reports.

- Whitman College. (n.d.). GCMS Section 6.

- ChemScene. (n.d.). 1,4-Diazepan-6-amine.

- JoVE. (2024).

- LibreTexts Chemistry. (2022). 6.

- LibreTexts Chemistry. (2023).

- Wikipedia. (n.d.). Amine.

Sources

- 1. 1,4-Diazepan-6-amine | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. jove.com [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

1,4-Diazepan-6-amine CAS number and molecular weight

An In-Depth Technical Guide to 1,4-Diazepan-6-amine: Synthesis, Properties, and Applications

Introduction

1,4-Diazepan-6-amine, a versatile heterocyclic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and coordination chemistry. Its unique structural scaffold, featuring a seven-membered diazepane ring with a primary amine at the sixth position, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities and chelating properties.[1][2] The diazepine core is a privileged structure in drug discovery, forming the basis for a wide range of therapeutics, including anxiolytics and antidepressants.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 1,4-Diazepan-6-amine for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1,4-Diazepan-6-amine

A thorough understanding of the physicochemical properties of 1,4-Diazepan-6-amine is crucial for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 902798-16-7 | [5][6] |

| Molecular Formula | C₅H₁₃N₃ | [5][6] |

| Molecular Weight | 115.18 g/mol | [5][6] |

| IUPAC Name | 1,4-diazepan-6-amine | [6] |

| Synonyms | [2][5]Diazepan-6-ylamine, hexahydro-1H-1,4-Diazepin-6-amine, 6-aminoperhydro-1,4-diazepine | [6] |

| Topological Polar Surface Area (TPSA) | 50.08 Ų | [5] |

| logP | -1.4935 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthesis of 1,4-Diazepan-6-amine

The synthesis of 1,4-Diazepan-6-amine can be approached through various routes. A notable method is a seven-step procedure starting from readily available precursors, ethane-1,2-diamine and 2,3-dibromo-1-propanol, which provides the target compound with a good overall yield.[7]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1,4-Diazepan-6-amine derivatives, highlighting the key reaction steps.

Caption: A generalized two-step synthesis of N-substituted 1,4-Diazepan-6-amine derivatives.

Experimental Protocol: One-Pot Synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines

This protocol describes a one-pot synthesis for the derivatization of 1,4-Diazepan-6-amine, which is a common application of this core structure.[2]

Materials:

-

1,4-Diazepan-6-amine (DAZA)

-

4-Ethoxybenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Aqueous Hydrochloric Acid (4.0 M)

Procedure:

-

Carbonyl-Amine Condensation:

-

To a solution of 1 equivalent of DAZA (e.g., 268 mg, 2.33 mmol) in methanol (50 ml), add 2 equivalents of 4-ethoxybenzaldehyde (e.g., 700 mg, 4.66 mmol).

-

Stir the mixture for 24 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography. This step involves the formation of a Schiff base at the primary amine and a bisaminal bridge between the two secondary amines of the DAZA ring.[2]

-

Reduce the volume of the solvent to approximately 5 ml under reduced pressure.

-

The resulting colorless residue is collected by filtration to yield the intermediate compound.

-

-

Reductive Amination:

-

Dissolve the intermediate compound (e.g., 980 mg, 2.6 mmol) in methanol (30 ml).

-

Add sodium borohydride (220 mg, 5.8 mmol) to the solution.

-

Stir the mixture at room temperature for 2 hours. During this step, the imine and aminal groups are reduced to the corresponding amines.

-

Quench the reaction by adding aqueous hydrochloric acid (4.0 M, 1 ml).

-

Remove the solvent under reduced pressure to obtain the final product.

-

Applications in Drug Development and Coordination Chemistry

The unique structural features of 1,4-Diazepan-6-amine make it a valuable scaffold in several areas of chemical and pharmaceutical research.

Chelating Agents for Radiopharmaceuticals

1,4-Diazepan-6-amine serves as a precursor for the synthesis of hexadentate chelators, such as N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA.[2] These chelators, with their three nitrogen atoms from the diazepane ring and three oxygen donors from the phenolate arms, are highly effective at coordinating with radiometals like Gallium-68 (⁶⁸Ga).[2] This makes them promising candidates for the development of novel radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

Scaffold for Biologically Active Compounds

The diazepine ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[3] Derivatives of 1,4-diazepines exhibit a broad spectrum of biological activities, including:

-

Anxiolytic and Anticonvulsant Properties: The most famous example is Diazepam (Valium), a 1,4-benzodiazepine derivative, which has been widely used for its anxiolytic, anticonvulsant, and muscle relaxant effects.[8][9]

-

Antipsychotic and Antidepressant Activity: Other diazepine derivatives have shown potential as antipsychotic and antidepressant agents.[4]

-

Bromodomain Inhibitors: More recently, diazepine-based compounds have emerged as potent inhibitors of bromodomain-containing proteins, which are key regulators of gene transcription and are implicated in cancer and inflammation.[3]

The presence of multiple reactive sites (one primary and two secondary amines) on the 1,4-Diazepan-6-amine molecule allows for the straightforward synthesis of diverse libraries of compounds for screening against various biological targets.

Safety and Handling

1,4-Diazepan-6-amine is classified as a corrosive and irritant substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]

- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. 1,4-Diazepan-6-amine | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Coordination Chemistry of 1,4‐Diazepan‐6‐amine | Semantic Scholar [semanticscholar.org]

- 8. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

discovery and history of diazepane derivatives

<An In-depth Technical Guide to the Discovery and History of Diazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The seven-membered diazepane ring system, a privileged scaffold in medicinal chemistry, is the core of a vast array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of diazepane derivatives. It traces the journey from the serendipitous discovery of the related benzodiazepines to the rational design and synthesis of modern diazepane-based therapeutics. We will delve into the evolution of synthetic methodologies, analyze key structure-activity relationships (SAR), and present detailed protocols that have shaped the field. This document serves as a technical resource for professionals engaged in drug discovery, offering insights into the chemical causality and experimental logic that have driven progress in this critical area of pharmacology.

Introduction: The Serendipitous Dawn of a New Therapeutic Era

The story of diazepane derivatives is inextricably linked to the groundbreaking discovery of benzodiazepines. In the mid-1950s, Leo Sternbach, a chemist at Hoffmann-La Roche, was tasked with finding a new class of tranquilizers to compete with the then-popular meprobamate (Miltown).[1] His work revisited a class of compounds, 4,5-benzo-[hept-1,2,6-oxdiazines], which he had synthesized two decades earlier and had been set aside.[1] After synthesizing around 40 variants with disappointing results, the project was nearly abandoned.[1]

In a stroke of serendipity in 1955, a final compound from this series was tested, revealing potent sedative, muscle relaxant, and anticonvulsant properties. This compound, chlordiazepoxide (Librium), was not what Sternbach initially thought. A re-evaluation of its chemistry revealed that a molecular rearrangement had occurred, forming a seven-membered ring system: a benzodiazepine.[1] Marketed in 1960, Librium was the first of its kind.[1][2] This was quickly followed by the synthesis of an even more potent derivative, diazepam (Valium), in 1963.[2][3][4] Diazepam went on to become the most prescribed drug in the world from 1969 to 1982.[5]

This accidental discovery opened the floodgates for research into seven-membered heterocyclic compounds containing nitrogen, establishing the diazepine core as a "privileged scaffold" in medicinal chemistry.[5][6][7]

The Diazepane Core: Structure and Significance

The foundational structure is the 1,4-diazepane, a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The fusion of a benzene ring to this core creates the 1,4-benzodiazepine structure, the basis for drugs like diazepam.[3][8][9]

The unique conformational flexibility of the seven-membered ring, combined with the hydrogen-bonding capabilities of the nitrogen atoms and the potential for diverse substitutions, allows these molecules to interact with a wide range of biological targets. The primary mechanism of action for classic benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system (CNS).[3][4] This interaction leads to their well-known sedative, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[10]

Caption: Core chemical structures of 1,4-diazepane and 1,4-benzodiazepine.

Evolution of Synthetic Methodologies

The synthesis of the diazepane ring system has evolved significantly from the initial multi-step, often low-yield procedures. Modern organic synthesis provides numerous efficient routes to this scaffold.

Classical Synthesis: Condensation Reactions

Early and still relevant methods rely on the condensation of a suitable diamine with a dicarbonyl compound or its equivalent. For 1,5-benzodiazepines, a common approach involves the reaction of o-phenylenediamine with a 1,3-dicarbonyl compound.

Rationale: This approach is mechanistically straightforward, relying on the formation of two imine bonds followed by cyclization. The choice of an acid catalyst is critical to activate the carbonyl groups for nucleophilic attack by the amine, while avoiding unwanted side reactions. Heteropolyacids (HPAs) have emerged as efficient, reusable catalysts for this transformation.[11]

Modern Synthetic Approaches

More recent strategies focus on improving efficiency, atom economy, and the ability to introduce diverse functional groups.

-

Transition Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann cross-coupling reactions, have become powerful tools for forming the C-N bonds necessary to construct the diazepine ring.[10][12] These methods offer milder reaction conditions and broader substrate scope compared to classical methods.

-

Photochemical Reactions: Photochemical irradiation provides a unique way to synthesize seven-membered N-heterocycles, often proceeding through unconventional reaction pathways and allowing for the construction of complex molecular architectures.[13]

-

Multi-Component Reactions (MCRs): Reactions like the Ugi four-component condensation offer a highly efficient route to 1,4-benzodiazepine derivatives in a single step from simple starting materials.[14]

Caption: Generalized workflow for the synthesis of diazepane derivatives.

Example Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

The following protocol is a representative example of a heteropolyacid-catalyzed synthesis of 1,5-benzodiazepine derivatives.[11]

Objective: To synthesize 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines.

Materials:

-

o-phenylenediamine (1 mmol)

-

Substituted 1,3-dicarbonyl compound (e.g., dimedone) (1 mmol)

-

Keggin-type heteropolyacid catalyst (e.g., H3PW12O40) (0.01 mmol)

-

Ethanol (5 mL)

Procedure:

-

A mixture of o-phenylenediamine (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and the heteropolyacid catalyst (0.01 mmol) is prepared in a round-bottom flask.

-

Ethanol (5 mL) is added to the mixture.

-

The reaction mixture is refluxed with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 1,5-benzodiazepine derivative.

Self-Validation: The integrity of this protocol is validated by its basis in published, peer-reviewed literature.[11] The identity and purity of the resulting compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis, comparing the results to literature values.

Structure-Activity Relationship (SAR) and Drug Development

Following the initial success of Librium and Valium, extensive research was conducted to understand how modifying the benzodiazepine structure affects its biological activity. This has led to the development of numerous derivatives with tailored properties (e.g., shorter duration of action, higher potency, different metabolic profiles).[5][15]

Table 1: Key Substitutions and their Effect on Pharmacological Activity

| Position of Substitution | Modification | Effect on Activity | Example(s) |

| Position 1 (N) | Small alkyl group (e.g., -CH3) | Optimal for activity.[9] | Diazepam, Temazepam |

| Position 5 (C) | Phenyl group | Essential for activity.[9] Electron-withdrawing groups at the ortho position of this ring can increase activity.[9] | Diazepam, Lorazepam |

| Position 7 (C) | Electron-withdrawing group | Greatly increases anxiolytic and anticonvulsant potency.[15][16] (e.g., -Cl, -NO2) | Diazepam (Cl), Clonazepam (NO2) |

| Fused Ring | Triazolo or Imidazo ring | Creates ultra-short-acting or short-acting hypnotics/anxiolytics. | Alprazolam (Xanax), Midazolam |

Causality: The substituent at position 7 is a critical determinant of potency. An electronegative group at this position is believed to interact with a lipophilic pocket in the GABA-A receptor, enhancing binding affinity.[15][17] Similarly, the phenyl ring at position 5 is crucial for proper orientation within the receptor's binding site.[9] Fusing an additional heterocyclic ring, as seen in alprazolam, can alter the molecule's metabolism and receptor subtype selectivity, leading to a different therapeutic profile.

Beyond the CNS: The Expanding Therapeutic Landscape

While classically known for their CNS effects, research has expanded the application of diazepane derivatives to a wide range of other therapeutic areas. The versatile diazepane scaffold has been explored for its potential as:

-

Anticancer agents[18]

-

Antibacterial and antifungal agents[18]

-

Anthelmintics (anti-parasitic)[18]

-

Antipsychotics[18]

This expansion is a testament to the scaffold's ability to be chemically modified to interact with a diverse set of biological targets beyond the GABA-A receptor.

Conclusion and Future Directions

From a serendipitous laboratory observation to a cornerstone of medicinal chemistry, the history of diazepane derivatives highlights the synergy of chance, chemical intuition, and rational design. The journey started by Leo Sternbach revolutionized the treatment of anxiety and seizure disorders.[19] Today, the field continues to evolve, with chemists developing novel, highly selective synthetic routes and exploring the therapeutic potential of the diazepane core far beyond its original applications. Future research will likely focus on designing derivatives with improved side-effect profiles, greater receptor subtype selectivity, and novel mechanisms of action for treating a wider spectrum of human diseases.

References

-

National Inventors Hall of Fame®. (2025). NIHF Inductee Leo Sternbach and Benzodiazepines Drugs. [Link]

-

Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). The history of benzodiazepines. PubMed. [Link]

-

Wikipedia. (n.d.). Benzodiazepine. [Link]

-

Junkes, L., et al. (2024). Leo Sternbach and the benzodiazepines 60 years on: A revolutionary treatment for anxiety disorders. ResearchGate. [Link]

-

O'Brien, C. P. (2020). Benzodiazepines: The Accidental Tranquilizers. Psychology Today. [Link]

-

Loew, G. H., Nienow, J. R., & Poulsen, M. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology. [Link]

-

Majumdar, K. C. (2015). Synthesis of seven and higher membered nitrogen containing heterocycles using photochemical irradiation. Synthetic Communications. [Link]

-

Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of diazepam. [Link]

-

Dinçoflaz, Y. (2013). The synthesis of 6- and 7- membered heterocyclic ring systems fused to pyridine ring. [Link]

-

Omicsonline. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]

-

ResearchGate. (n.d.). ChemInform : Seven-Membered Ring Compounds Containing Nitrogen in the Ring. [Link]

-

Wikipedia. (n.d.). Diazepam. [Link]

-

Schifano, F., et al. (2022). The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PMC - PubMed Central. [Link]

-

eGPAT. (2017). Structural activity relationships of benzodiazepines. [Link]

-

ResearchGate. (n.d.). Classics in Chemical Neuroscience: Diazepam (Valium). [Link]

-

RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. [Link]

-

Matilda. (n.d.). The history of benzodiazepines. [Link]

-

The University of Melbourne. (n.d.). The benzodiazepines: a brief review of pharmacology and therapeutics. [Link]

-

Calcaterra, N. E., & Barrow, J. C. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. [Link]

-

ResearchGate. (n.d.). Diazepam: Medical uses, pharmacology and health effects. [Link]

-

The Recovery Village. (n.d.). A Brief History Of Benzodiazepines. [Link]

-

American Chemical Society. (2016). Diazepam. [Link]

-

SciSpace. (n.d.). Seven-Membered Rings. [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. [Link]

-

Boumoud, B., et al. (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC - NIH. [Link]

Sources

- 1. Benzodiazepines: The Accidental Tranquilizers | Psychology Today [psychologytoday.com]

- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invent.org [invent.org]

- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 7. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 8. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. egpat.com [egpat.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. benthamscience.com [benthamscience.com]

- 15. chemisgroup.us [chemisgroup.us]

- 16. Structure-activity relationship (SAR) of diazepam - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 17. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

potential pharmacological properties of 1,4-Diazepan-6-amine

An In-Depth Technical Guide to the Potential Pharmacological Properties of 1,4-Diazepan-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide focuses on the specific, yet underexplored, molecule: 1,4-Diazepan-6-amine. While direct pharmacological data on this compound is limited, its structural features suggest significant potential for therapeutic applications. This document will provide a comprehensive overview of the 1,4-diazepane class, detail the synthesis of 1,4-Diazepan-6-amine, and, by drawing parallels with structurally related and well-characterized derivatives, explore its potential as a novel therapeutic agent. Furthermore, this guide will present detailed, state-of-the-art experimental protocols for its synthesis and in vitro evaluation, providing a roadmap for future research and development.

The 1,4-Diazepane Scaffold: A Privileged Core in Drug Discovery

The seven-membered ring containing two nitrogen atoms, known as diazepine, and its saturated counterpart, diazepane, are fundamental heterocyclic structures in pharmacology. The 1,4-diazepine framework, in particular, has given rise to a multitude of clinically significant drugs, most notably the benzodiazepine class of central nervous system (CNS) active agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, antipsychotic, antibacterial, and even anticancer properties.[2][3][4]

The versatility of the 1,4-diazepane ring lies in its conformational flexibility and the strategic placement of nitrogen atoms, which can be functionalized to modulate physicochemical properties and target interactions. This has made it an attractive starting point for the design of novel therapeutics targeting a variety of biological pathways.

Synthesis and Characterization of 1,4-Diazepan-6-amine

While various synthetic routes to 1,4-diazepane derivatives exist, the synthesis of 1,4-Diazepan-6-amine can be approached through multi-step procedures. One plausible pathway involves the use of readily available starting materials and established chemical transformations.

Hypothetical Synthetic Pathway

A potential synthetic route to 1,4-Diazepan-6-amine is outlined below. This multi-step synthesis prioritizes commercially available starting materials and reactions with well-documented mechanisms.

Caption: A potential multi-step synthetic pathway to 1,4-Diazepan-6-amine.

Experimental Protocol: Synthesis of 1,4-Diazepan-6-amine

Step 1: Synthesis of a Protected 1,4-Diazepan-6-one

-

Reaction Setup: To a solution of a suitable N,N'-diprotected diamine in an appropriate solvent (e.g., DMF), add a di-electrophile (e.g., a dihaloacetone derivative) and a non-nucleophilic base (e.g., DIEA).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Reductive Amination to Introduce the Amine Group

-

Reaction Setup: Dissolve the protected 1,4-diazepan-6-one from Step 1 in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) followed by a reducing agent (e.g., sodium cyanoborohydride).

-

Reaction Conditions: Stir the reaction at room temperature for 24-48 hours. Monitor the formation of the amine product by LC-MS.

-

Work-up and Purification: Quench the reaction by the careful addition of an aqueous acid solution. Remove the solvent under reduced pressure and partition the residue between an aqueous base and an organic solvent. The organic layer is dried and concentrated.

Step 3: Deprotection to Yield 1,4-Diazepan-6-amine

-

Reaction Conditions: The choice of deprotection conditions will depend on the protecting groups used in Step 1. For example, Boc groups can be removed with trifluoroacetic acid in dichloromethane, while Cbz groups are typically cleaved by catalytic hydrogenation.

-

Final Purification: After deprotection, the final product, 1,4-Diazepan-6-amine, is isolated and purified, often as a salt, by recrystallization or chromatography.

Potential Pharmacological Properties and Therapeutic Targets

Based on the extensive research into 1,4-diazepane derivatives, 1,4-Diazepan-6-amine holds potential for a range of pharmacological activities.

Central Nervous System (CNS) Applications

The structural similarity of the 1,4-diazepane core to benzodiazepines suggests that 1,4-Diazepan-6-amine could modulate CNS activity.

-

Anxiolytic and Antidepressant Potential: A related compound, 6-Methyl-1,4-diazepan-6-amine, has been proposed as a potential lead for developing new anxiolytics or antidepressants.[5] The mechanism of action could involve interaction with GABA receptors, similar to benzodiazepines, or with serotonin receptors, which are key targets for many antidepressant medications.[5]

Caption: Hypothesized potentiation of GABA-A receptor activity by 1,4-Diazepan-6-amine.

Anticoagulant Activity

Novel 1,4-diazepane derivatives have been successfully designed as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[6] The diazepane moiety in these inhibitors interacts with the S4 aryl-binding domain of the Factor Xa active site.[6] The presence of the amine group in 1,4-Diazepan-6-amine provides a key functional handle for further modification to optimize binding to such targets.

Antimicrobial and Anti-inflammatory Properties

Recent studies have explored diazepine and oxazepine sulfonamides for their antimicrobial and anti-inflammatory activities.[7] Certain derivatives have shown remarkable antibacterial activity against pathogenic bacteria.[7] This suggests that 1,4-Diazepan-6-amine could serve as a scaffold for the development of novel anti-infective and anti-inflammatory agents.

In Vitro Evaluation: A Roadmap for Pharmacological Profiling

To elucidate the pharmacological properties of 1,4-Diazepan-6-amine, a systematic in vitro evaluation is essential.

Experimental Workflow for Pharmacological Screening

Caption: A streamlined workflow for the in vitro evaluation of 1,4-Diazepan-6-amine.

Protocol: GABA-A Receptor Binding Assay

This protocol is designed to assess the affinity of 1,4-Diazepan-6-amine for the benzodiazepine binding site on the GABA-A receptor.

-

Preparation of Synaptic Membranes: Homogenize rat cortical tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptic membranes by high-speed centrifugation.

-

Binding Assay: Incubate the synaptic membranes with a radiolabeled ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of 1,4-Diazepan-6-amine in a suitable buffer.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of 1,4-Diazepan-6-amine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol: Factor Xa Inhibition Assay

This assay will determine the inhibitory potential of 1,4-Diazepan-6-amine against Factor Xa.

-

Assay Components: Prepare solutions of human Factor Xa, a fluorogenic Factor Xa substrate, and 1,4-Diazepan-6-amine in an appropriate assay buffer.

-

Assay Procedure: In a 96-well plate, incubate Factor Xa with varying concentrations of 1,4-Diazepan-6-amine. Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 1,4-Diazepan-6-amine and determine the IC₅₀ value.

Future Directions and Conclusion

While 1,4-Diazepan-6-amine is a relatively uncharacterized molecule, its core structure is a well-established pharmacophore with a proven track record in drug discovery. The synthetic accessibility and the potential for diverse pharmacological activities make it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on a comprehensive pharmacological profiling of 1,4-Diazepan-6-amine and the rational design of derivatives to optimize potency and selectivity for specific biological targets. The exploration of this and related diazepane derivatives could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

-

Journal of Chemical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

PubMed. (2004, May 1). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. [Link]

-

ResearchGate. (n.d.). 1,4-Diazepines. [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

Wikipedia. (n.d.). List of benzodiazepines. [Link]

-

PubMed. (2024, October 2). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. [Link]

-

IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. List of benzodiazepines - Wikipedia [en.wikipedia.org]

- 5. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]

- 6. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 1,4-Diazepan-6-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. Among the privileged structures that have captured the attention of medicinal chemists, the 1,4-diazepan-6-amine core has emerged as a versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted pharmacological roles of 1,4-diazepan-6-amine, offering valuable insights for researchers, scientists, and professionals engaged in the intricate process of drug development.

The Architectural Significance of the 1,4-Diazepan-6-amine Scaffold

The 1,4-diazepan-6-amine moiety, a seven-membered heterocyclic ring bearing two nitrogen atoms at positions 1 and 4, and an amine group at position 6, presents a unique three-dimensional architecture. This non-planar, flexible ring system allows for the precise spatial orientation of substituents, a critical factor in establishing high-affinity interactions with biological targets. The presence of three nitrogen atoms—two secondary amines within the ring and one primary exocyclic amine—provides multiple points for chemical modification, enabling the generation of diverse compound libraries with a wide spectrum of physicochemical properties and biological activities.

Synthetic Strategies: Assembling the Core and Its Analogs

Conceptual Synthesis of the 1,4-Diazepan-6-amine Core

A plausible retro-synthetic analysis suggests that the core can be assembled from readily available starting materials. A key strategy involves the cyclization of a linear precursor containing the requisite nitrogen and carbon atoms.

Caption: Retrosynthetic approach for the 1,4-diazepan-6-amine core.

A general conceptual protocol would involve:

-

Preparation of a linear precursor: This would likely involve the synthesis of a substituted propane derivative with leaving groups at the 1 and 3 positions and a protected amine at the 2-position.

-

Cyclization: Reaction of this precursor with a protected ethylenediamine derivative would lead to the formation of the seven-membered ring.

-

Deprotection: Removal of the protecting groups from the nitrogen atoms would yield the final 1,4-diazepan-6-amine.

One-Pot Synthesis of N-Substituted 1,4-Diazepan-6-amine Derivatives

A highly efficient one-pot synthesis has been developed for the preparation of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines, which are effective chelators for radiometals. This method highlights the synthetic utility of the 1,4-diazepan-6-amine core.

Experimental Protocol: One-Pot Synthesis of N,1,4-tri(4-ethoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine

-

Carbonyl-Amine Condensation: To a methanolic solution (50 mL) containing 1 equivalent of 1,4-diazepan-6-amine (DAZA), 2 equivalents of 4-ethoxy-2-hydroxybenzaldehyde are added. The mixture is stirred for 24 hours at room temperature.

-

Intermediate Isolation: The volume of the solvent is reduced under reduced pressure, and the resulting precipitate (the bisaminal/Schiff base intermediate) is collected by filtration.

-

Reductive Amination: The isolated intermediate is dissolved in methanol (30 mL), and sodium borohydride (2.2 equivalents) is added. The mixture is stirred at room temperature for 2 hours.

-

Work-up and Isolation: Aqueous hydrochloric acid (4.0 M, 1 mL) is added, and the solvent is removed under reduced pressure. The final product is purified from the residue.

This protocol demonstrates the feasibility of functionalizing all three nitrogen atoms in a single, efficient process, a testament to the scaffold's synthetic tractability.

The Pharmacological Versatility of 1,4-Diazepan-6-amine Derivatives

The true value of the 1,4-diazepan-6-amine scaffold lies in the diverse biological activities exhibited by its derivatives. By strategically modifying the core, medicinal chemists have developed compounds targeting a range of therapeutic areas.

Central Nervous System (CNS) Applications

The structural similarity of the 1,4-diazepane ring to the well-known 1,4-benzodiazepines suggests its potential for CNS-related applications. While benzodiazepines primarily act as positive allosteric modulators of GABA-A receptors, derivatives of 1,4-diazepan-6-amine may exhibit a broader range of mechanisms.

One notable example is a 6-hydroxy-1,4-diazepan-2-one derivative identified as a selective butyrylcholinesterase (BChE) inhibitor. BChE inhibitors are a therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.

Table 1: Biological Activity of a 6-hydroxy-1,4-diazepan-2-one Derivative

| Compound | Target | IC50 (µM) |

| 5 | BChE | 1.4 |

This discovery underscores the potential of the 1,4-diazepan-6-amine scaffold in the development of treatments for neurodegenerative disorders.

Oncology: Targeting Epigenetics and Cell Proliferation

A significant breakthrough in the application of the 1,4-diazepine framework is in the field of oncology. Novel derivatives incorporating the 1,4-diazepine core have been designed and synthesized as potent inhibitors of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-Myc.

solubility and stability of 1,4-Diazepan-6-amine in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 1,4-Diazepan-6-amine

Authored by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1,4-Diazepan-6-amine, a critical heterocyclic compound with potential applications in medicinal chemistry.[1] For researchers, drug discovery scientists, and formulation experts, understanding these fundamental physicochemical properties is paramount for advancing a compound from the bench to preclinical development. This document details the scientific rationale behind solubility and stability testing, provides validated, step-by-step experimental protocols for their determination, and discusses the potential degradation pathways based on the molecule's inherent chemical nature. By grounding our discussion in authoritative principles and established methodologies, this guide serves as a practical and scientifically rigorous resource for characterizing 1,4-Diazepan-6-amine.

Introduction to 1,4-Diazepan-6-amine

1,4-Diazepan-6-amine is a seven-membered heterocyclic compound containing two nitrogen atoms within the ring and an exocyclic primary amine at the 6-position.[2] Its structure, featuring multiple basic nitrogen centers, suggests a strong pH-dependent behavior and the potential for complex tautomeric equilibria in solution.[1] The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of many psychoactive drugs.[3][4] Consequently, derivatives like 1,4-Diazepan-6-amine are of significant interest as building blocks or lead compounds for novel therapeutics.

A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its use in any application. Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates storage conditions, shelf-life, and the potential formation of impurities.[5][6]

Table 1: Physicochemical Properties of 1,4-Diazepan-6-amine

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N₃ | [2][7] |

| Molecular Weight | 115.18 g/mol | [2][7] |

| CAS Number | 902798-16-7 | [2][7] |

| Topological Polar Surface Area (TPSA) | 50.1 Ų | [2] |

| LogP (calculated) | -1.49 to -1.7 | [2][7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| IUPAC Name | 1,4-diazepan-6-amine | [2] |

Solubility Profile of 1,4-Diazepan-6-amine

Solubility is a critical determinant of a drug candidate's success, impacting everything from initial screening to final formulation design.[8] It can be assessed from two perspectives: kinetic solubility, which measures the point of precipitation from a stock solution (often in DMSO) into an aqueous buffer, and thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution.[8][9] For formulation development, thermodynamic solubility is the more definitive parameter.

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 1,4-Diazepan-6-amine. The choice of solvents should reflect potential use cases, including aqueous buffers relevant to physiological conditions and organic solvents common in synthesis and formulation.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved states.[10]

-

Equilibration Time: A 24- to 72-hour agitation period is typically sufficient to ensure that true thermodynamic equilibrium is reached, which is a key differentiator from faster, kinetic methods.

-

Phase Separation: Centrifugation followed by filtration of the supernatant is a robust two-step process to remove undissolved particulates. Using a low-binding filter material (e.g., PVDF) is crucial to prevent underestimation of solubility due to adsorption of the analyte to the filter.[9]

-

Quantification: A validated, stability-indicating HPLC method is the preferred technique for quantification. Unlike UV spectroscopy, it can distinguish the parent compound from any potential impurities or degradants, ensuring accurate measurement.[9][12]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1,4-Diazepan-6-amine (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of the selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Methanol, Ethanol, Acetonitrile).

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the suspensions for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation (Centrifugation): Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Phase Separation (Filtration): Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (e.g., low-binding PVDF) into a clean HPLC vial. This step removes any remaining microscopic particulates.

-

Dilution: If necessary, dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the samples using a pre-validated HPLC-UV method (see Section 3.3 for method development guidance). Determine the concentration against a standard calibration curve prepared with known concentrations of 1,4-Diazepan-6-amine.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for any dilution factors.

Solubility Data Summary

The following table should be populated with experimentally determined values.

Table 2: Experimentally Determined Solubility of 1,4-Diazepan-6-amine at 25°C

| Solvent | pH (if applicable) | Solubility (mg/mL) | Notes |

| Deionized Water | ~ | [Experimental Data] | |

| 0.1 N HCl | 1.2 | [Experimental Data] | Expected to be high due to salt formation. |

| PBS | 7.4 | [Experimental Data] | Physiologically relevant buffer. |

| Methanol | N/A | [Experimental Data] | |

| Ethanol | N/A | [Experimental Data] | |

| Acetonitrile | N/A | [Experimental Data] | |

| Dimethyl Sulfoxide (DMSO) | N/A | [Experimental Data] |

Solubility Determination Workflow

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Stability Profile and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[13] Forced degradation (or stress testing) is a critical component of this process, involving the deliberate degradation of the compound under more severe conditions than those used for accelerated stability testing.[6][14]

The objectives of forced degradation studies are to:

-

Identify likely degradation products and establish degradation pathways.[13]

-

Demonstrate the specificity of the analytical method, proving it can separate and quantify the analyte in the presence of its degradants (i.e., a "stability-indicating" method).[12][13]

-

Aid in the development and validation of stable formulations.[15]

Potential Degradation Pathways

Based on the structure of 1,4-Diazepan-6-amine, several degradation pathways can be anticipated:

-

Oxidation: The primary and secondary amine functionalities are susceptible to oxidation.[13][15] Exposure to oxidizing agents (like hydrogen peroxide) or atmospheric oxygen could lead to the formation of N-oxides, hydroxylamines, or other oxidized species.[13]

-

Hydrolysis: While the diazepane ring itself is generally stable to hydrolysis, related benzodiazepine structures are known to undergo hydrolytic ring-opening, particularly at acidic or alkaline pH.[16][17] This is a potential, though likely slower, degradation route that must be investigated.

-

Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to UV radiation.[1] Photolytic degradation can involve complex radical mechanisms, potentially leading to ring fragmentation or rearrangement.[1][18]

-

Thermal Degradation: Exposure to high temperatures can provide the energy needed to initiate decomposition, which may follow various pathways depending on whether the stress is applied to the solid state or a solution.[1]

Experimental Protocol: Forced Degradation Studies